FVC Decline at 26 Weeks: Deupirfenidone 825 mg TID vs Pirfenidone 801 mg TID vs Placebo (Phase 2b ELEVATE IPF)
In the randomized, double-blind Phase 2b ELEVATE IPF trial (N=257, 87 sites across 14 countries), patients receiving deupirfenidone 825 mg TID experienced a mean adjusted FVC decline of −21.5 mL from baseline to 26 weeks, compared to −51.6 mL for patients receiving pirfenidone 801 mg TID and −112.5 mL for placebo [1]. The treatment effect of deupirfenidone 825 mg relative to placebo represented an 80.9% reduction in the rate of lung function decline, compared to a 54.1% reduction for pirfenidone 801 mg—a 50% greater treatment effect for deupirfenidone versus the FDA-approved dose of pirfenidone [2].
| Evidence Dimension | Rate of lung function decline (mean adjusted change from baseline FVC at 26 weeks) |
|---|---|
| Target Compound Data | Deupirfenidone 825 mg TID: −21.5 mL FVC decline |
| Comparator Or Baseline | Pirfenidone 801 mg TID: −51.6 mL; Placebo: −112.5 mL |
| Quantified Difference | 30.1 mL less FVC decline vs pirfenidone; 91.0 mL less decline vs placebo; 80.9% reduction vs placebo (deupirfenidone) vs 54.1% (pirfenidone) |
| Conditions | Phase 2b randomized, double-blind, multinational trial; 26-week treatment period; Bayesian primary analysis; N=257 patients with IPF |
Why This Matters
The 30.1 mL advantage in preserved lung function over pirfenidone at 26 weeks, coupled with a near-stabilization of FVC decline approaching the range of healthy older adults (−15 to −25 mL), provides a clinically meaningful efficacy differentiation that redefines the expected treatment ceiling for antifibrotic monotherapy.
- [1] PureTech Health. PureTech's Deupirfenidone (LYT-100) Demonstrates Strong and Durable Efficacy as a Monotherapy with Favorable Tolerability in Phase 2b ELEVATE IPF Trial. Nasdaq Press Release. May 20, 2025. View Source
- [2] Healio. Q&A: Deupirfenidone's advance into phase 3 addresses treatment need in IPF. February 16, 2026. View Source
